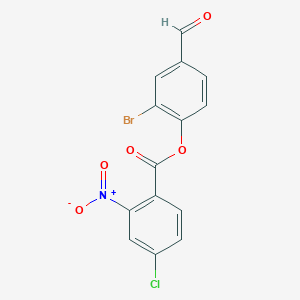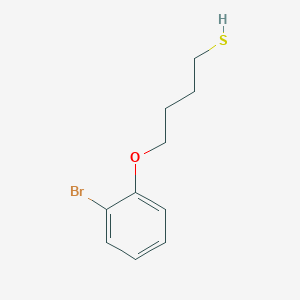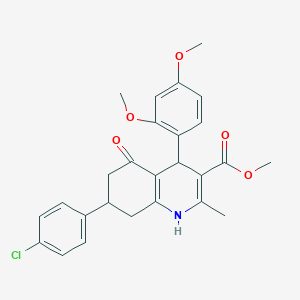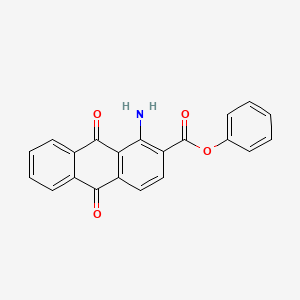
1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is also known by its other names, including MPPO, P4MP, and N-[2-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazin-1-yl] oxalate.
Mecanismo De Acción
The exact mechanism of action of 1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate is not fully understood. However, it has been suggested that the compound may act by modulating the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate has been found to have several biochemical and physiological effects. In animal studies, the compound has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine, which are known to play a role in mood regulation. The compound has also been found to have potent anticonvulsant activity, which may be due to its ability to modulate the activity of certain ion channels in the brain. In addition, 1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate in lab experiments is its potent activity against various types of cancer cells. This makes it a promising candidate for the development of new anticancer drugs. Another advantage is its ability to modulate the levels of certain neurotransmitters, which makes it a potential candidate for the treatment of mood disorders such as anxiety and depression. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions that could be explored in the study of 1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate. One potential direction is the development of new anticancer drugs based on the structure of this compound. Another direction is the exploration of the compound's potential use in the treatment of mood disorders such as anxiety and depression. Additionally, further research could be conducted to better understand the compound's mechanism of action and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate involves the reaction of 2-methoxybenzoic acid with 1-(3-pyridinylmethyl)-4-piperazinecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then treated with oxalic acid to form the oxalate salt of the compound. This method has been reported in several research articles and has been found to be efficient and reproducible.
Aplicaciones Científicas De Investigación
1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate has been extensively studied for its potential application in medicinal chemistry and pharmacology. It has been reported to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models. The compound has also been found to have significant activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, 1-(2-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine oxalate has been studied for its potential use as a diagnostic tool for Alzheimer's disease.
Propiedades
IUPAC Name |
(2-methoxyphenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2.C2H2O4/c1-23-17-7-3-2-6-16(17)18(22)21-11-9-20(10-12-21)14-15-5-4-8-19-13-15;3-1(4)2(5)6/h2-8,13H,9-12,14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPROREQILFNNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CN=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-phenyl)-(4-pyridin-3-ylmethyl-piperazin-1-yl)-methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-acetyl-3-({4-[(3,5-dibromo-2-hydroxybenzylidene)amino]phenyl}imino)-7-nitro-1-indanone](/img/structure/B5231180.png)
![ethyl 6-bromo-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B5231183.png)

![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5231192.png)


![1-(2-fluorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5231213.png)




![1-cyclohexyl-2-(3,4-dichlorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5231273.png)

![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl benzoate](/img/structure/B5231290.png)